Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C20H29N3O4. This compound is notable for its unique structure, which includes a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the Boc-protected amine group. The final step involves the coupling of the azetidine derivative with a benzyl-protected pyrrolidine carboxylate under specific reaction conditions, such as the use of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which allow for more efficient and scalable synthesis. These systems enable precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the compound to form covalent or non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate: This compound has a similar structure but features a piperidine ring instead of a pyrrolidine ring.
Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole: This compound includes a selenazole ring and is used in different research applications.
Uniqueness
Benzyl 3-(3-((tert-butoxycarbonyl)amino)azetidin-1-yl)pyrrolidine-1-carboxylate is unique due to its combination of a Boc-protected amine and a pyrrolidine ring, which provides distinct reactivity and stability compared to similar compounds. This makes it particularly valuable in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
benzyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c1-20(2,3)27-18(24)21-16-11-23(12-16)17-9-10-22(13-17)19(25)26-14-15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAUATLMQAILIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662504 |
Source
|
Record name | Benzyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883547-34-0 |
Source
|
Record name | Benzyl 3-{3-[(tert-butoxycarbonyl)amino]azetidin-1-yl}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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